
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate is a chemical compound with a complex structure that includes a five-membered ring, an ester group, a ketone group, and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate typically involves the reaction of a cyclopentenone derivative with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete reaction and high yield. Flow microreactor systems have also been employed to enhance the efficiency and sustainability of the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can improve the scalability and consistency of the production process. These methods are designed to be more efficient and environmentally friendly compared to traditional batch processes .
化学反応の分析
Types of Reactions
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.
科学的研究の応用
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to specific biological effects .
類似化合物との比較
Similar Compounds
2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl acetate: Similar structure but with different substituents.
tert-Butyloxycarbonyl-protected amino acids: Share the tert-butoxy group but have different core structures
Uniqueness
2-tert-Butoxy-5-oxocyclopent-3-en-1-yl acetate is unique due to its combination of a five-membered ring, ester, ketone, and tert-butoxy groups.
特性
CAS番号 |
193203-60-0 |
|---|---|
分子式 |
C11H16O4 |
分子量 |
212.24 g/mol |
IUPAC名 |
[2-[(2-methylpropan-2-yl)oxy]-5-oxocyclopent-3-en-1-yl] acetate |
InChI |
InChI=1S/C11H16O4/c1-7(12)14-10-8(13)5-6-9(10)15-11(2,3)4/h5-6,9-10H,1-4H3 |
InChIキー |
WGWGOCCNFCGEAD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1C(C=CC1=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


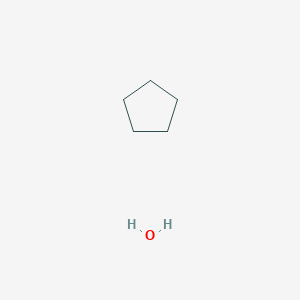
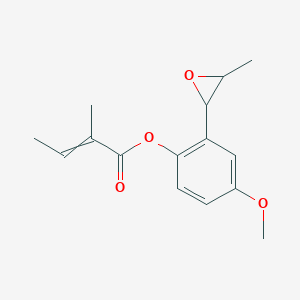
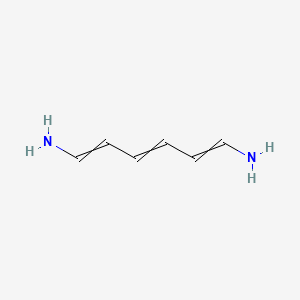


![3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol](/img/structure/B12555707.png)

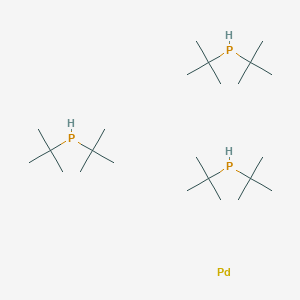
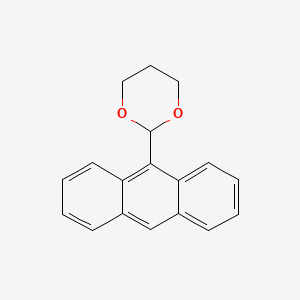

![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![5-[(4-Chlorophenyl)methylidene]-3-(diethylaminomethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555757.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)

